2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
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Overview
Description
2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a pyrrole ring fused with a pyrazine ring, along with a trifluoropropanesulfonyl group. Such compounds are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the formation of pyrrolopyrazine derivatives can be achieved through cyclization, ring annulation, and cycloaddition reactions . The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine . These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Uniqueness
What sets 2-[5-(3,3,3-Trifluoropropanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine apart is its unique trifluoropropanesulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s stability, solubility, and reactivity, making it a valuable scaffold for drug discovery and other applications .
Properties
IUPAC Name |
2-pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2S/c14-13(15,16)1-4-23(21,22)20-8-10-6-19(7-11(10)9-20)12-5-17-2-3-18-12/h2-3,5,10-11H,1,4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTIBEKIPSPORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CN=C3)S(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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